molecular formula C10H12F3N B13273468 N-ethyl-2-methyl-5-(trifluoromethyl)aniline

N-ethyl-2-methyl-5-(trifluoromethyl)aniline

Cat. No.: B13273468
M. Wt: 203.20 g/mol
InChI Key: RWNVQWVPIQQEQL-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. For example, a halogenated aniline derivative can be reacted with ethylamine under suitable conditions to introduce the ethyl group. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogenated or alkylated products .

Scientific Research Applications

N-ethyl-2-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-methyl-5-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethyl and methyl groups, along with the trifluoromethyl group, can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-ethyl-2-methyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-3-14-9-6-8(10(11,12)13)5-4-7(9)2/h4-6,14H,3H2,1-2H3

InChI Key

RWNVQWVPIQQEQL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C(F)(F)F)C

Origin of Product

United States

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